molecular formula C18H18ClN3OS B2392213 3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile CAS No. 459194-15-1

3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Cat. No. B2392213
CAS RN: 459194-15-1
M. Wt: 359.87
InChI Key: LPEFEKJCIUQBRO-UHFFFAOYSA-N
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Description

3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Advantages and Limitations for Lab Experiments

The use of 3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile in lab experiments has several advantages. It is a potent and specific compound, which can be used to selectively target specific molecular pathways in the body. Additionally, it is relatively easy to synthesize and purify, making it a valuable tool in drug discovery and development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile. One potential area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Other future directions include the optimization of the synthesis method and the development of new analytical techniques for the detection and quantification of this compound in biological samples.
Conclusion:
In conclusion, this compound is a valuable compound with potential applications in drug discovery and development. Its ability to interact with specific molecular targets in the body makes it a promising tool in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.

Synthesis Methods

The synthesis of 3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile can be achieved through a multi-step process involving the coupling of 3-chlorophenyl isothiocyanate with piperazine, followed by the reaction with 2-furoic acid and finally with acrylonitrile. The resulting compound is a white solid, which can be purified through recrystallization.

Scientific Research Applications

3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders. Its ability to interact with specific targets in the body makes it a valuable tool in the development of new drugs.

properties

IUPAC Name

3-[4-[5-(3-chlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c19-15-4-1-3-14(13-15)16-5-6-17(23-16)18(24)22-11-9-21(10-12-22)8-2-7-20/h1,3-6,13H,2,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEFEKJCIUQBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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